1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone
Description
Structural Characterization and IUPAC Nomenclature
The structural characterization of this compound reveals a complex molecular architecture that incorporates multiple functional groups within a unified framework. The compound is characterized by its unique structural features, which include a thiazole ring and a dioxaborolane moiety, with the International Union of Pure and Applied Chemistry nomenclature reflecting this complexity. The systematic name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]ethanone accurately describes the connectivity and substitution pattern of the molecule.
The molecular formula C11H16BNO3S encompasses all constituent atoms, with the compound having a molecular weight of 253.13 grams per mole. The structural identity is further confirmed through multiple analytical identifiers including the Chemical Abstracts Service number 1452577-24-0, which provides a unique registry number for this specific compound. The International Chemical Identifier key YCNIPIQMCOSTLE-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation O=C(C1=NC=C(S1)B2OC(C)(C)C(O2)(C)C)C provide additional means of unambiguous identification.
The compound's molecular structure consists of several distinct regions that contribute to its overall properties and reactivity. The thiazole ring represents a five-membered heterocyclic structure containing both nitrogen and sulfur atoms, which contributes significantly to the compound's potential biological activity. The thiazole moiety is known to form important interactions with amino acid residues in biological systems, as demonstrated in related compounds where the thiazole moiety was found to form important interactions with amino acid residues lining the active site gorge of acetylcholinesterase.
The dioxaborolane group consists of a six-membered ring containing boron, two oxygen atoms, and four methyl substituents arranged in a specific geometric configuration. This structural element serves multiple functions: it provides stability to the boron center, enables participation in cross-coupling reactions, and influences the overall molecular properties. The tetramethyl substitution pattern of the dioxaborolane ring creates a sterically hindered environment around the boron atom, which affects both the compound's reactivity and stability under various conditions.
The ethanone functional group attached to the thiazole ring introduces additional reactivity and serves as a potential site for further chemical modification. This carbonyl-containing substituent can participate in various chemical transformations, including nucleophilic additions, reductions, and condensation reactions, thereby expanding the synthetic utility of the compound. The positioning of this group at the 2-position of the thiazole ring creates specific electronic and steric effects that influence the overall reactivity profile of the molecule.
Historical Development of Boron-Containing Thiazole Derivatives
The historical development of boron-containing thiazole derivatives represents a convergence of two important areas in heterocyclic chemistry: thiazole chemistry and organoboron synthesis. The evolution of these compounds can be traced through several decades of research that have progressively expanded our understanding of both thiazole biology and boron chemistry applications. Early work in thiazole chemistry established the importance of this heterocyclic system in biological molecules and pharmaceuticals, while parallel developments in organoboron chemistry revealed the unique reactivity patterns associated with boron-containing functional groups.
The incorporation of boron into thiazole frameworks began gaining momentum with the development of more sophisticated synthetic methodologies for creating carbon-boron bonds. Research has shown that nineteen new thiazole-based derivatives were synthesized and their structures characterized with analytical and spectral data, with several compounds producing potent acetylcholinesterase inhibitory activities. These early studies demonstrated that the combination of thiazole and boron-containing substituents could produce compounds with enhanced biological activities compared to their non-boron analogs.
A significant milestone in the development of thiazole boronic derivatives came with the advancement of Suzuki-Miyaura cross-coupling methodology. A systematic study of the Suzuki-Miyaura cross-coupling reaction of thiazoleboronic esters under microwave conditions revealed that boronic acid esters could be prepared in both the 4- and 5-position of the thiazole ring and subsequently cross-coupled with various heteroaryl halides. However, these studies also identified important limitations, as yields of the coupling process depended on the reactivity of the boronic acid at the particular position in the thiazole system, with hydrolysis and subsequent deboronation being identified as major side reactions.
The development of pinacol ester derivatives of thiazole boronic acids represented another crucial advancement in this field. Research demonstrated that a facile synthetic route to the new thiazol-5-ylboronic acid pinacol ester could be described, with its reactivity toward Suzuki cross-coupling reaction being studied to provide various 5-arylthiazoles. These investigations included comparative studies between Suzuki cross-coupling reactions and palladium-catalyzed carbon-hydrogen direct arylation on thiazole rings, providing insights into the relative merits of different synthetic approaches.
| Period | Development | Significance |
|---|---|---|
| Early Research | Basic thiazole chemistry establishment | Foundation for biological applications |
| Mid-Development | Suzuki-Miyaura methodology | Enabled systematic cross-coupling |
| Recent Advances | Pinacol ester derivatives | Improved stability and reactivity |
| Current Era | Integrated synthetic approaches | Enhanced pharmaceutical applications |
Recent advances have focused on addressing the stability issues that plagued earlier boron-thiazole compounds. The development of methods such as the tandem demethylation and subsequent Friedel-Craft-type borylation, which was effective in the presence of triethylamine and stoichiometric amounts of tetrabutylammonium iodide, has enabled the synthesis of more stable boron-thiazole derivatives. These methodological improvements have been crucial for creating compounds like this compound with enhanced stability and synthetic utility.
The progression from simple thiazole boronic acids to more complex derivatives incorporating protective groups and additional functional elements reflects the growing sophistication of synthetic organic chemistry. Modern approaches to thiazole-boron compounds emphasize not only the creation of the carbon-boron bond but also the design of molecular architectures that enhance stability, selectivity, and biological activity. This evolution has culminated in compounds that can serve as versatile intermediates for pharmaceutical development while maintaining the beneficial properties of both thiazole and boron-containing functional groups.
Significance in Modern Organoboron Chemistry
The significance of this compound in modern organoboron chemistry extends across multiple dimensions of contemporary synthetic and medicinal chemistry. This compound exemplifies the current trend toward developing multifunctional organoboron molecules that can serve simultaneously as synthetic intermediates and bioactive compounds. The incorporation of boron atoms into heterocyclic frameworks has been established as an important new strategy in medicinal chemistry, as boron compounds have been shown to form various bonds with their biological targets.
In the context of cross-coupling chemistry, compounds like this compound represent significant advances in substrate design for Suzuki-Miyaura reactions. The Suzuki-Miyaura cross-coupling reaction has become one of the most common reactions in synthetic organic chemistry due to its versatility, and the development of stable, reactive boron-containing substrates has been crucial to its success. The pinacol ester functionality in this compound provides enhanced stability compared to free boronic acids while maintaining high reactivity in cross-coupling conditions.
The pharmaceutical significance of this compound class is demonstrated by the growing number of boron-based drugs that have achieved clinical success. Currently, several boron-based drugs including bortezomib, crisaborole, and tavaborole have received regulatory approval and are in clinical use, while several other boron-containing compounds are in clinical trials. The structural features of this compound position it as a potential precursor for developing new pharmaceutical agents that could benefit from the unique properties of boron-containing heterocycles.
| Application Area | Contribution | Impact |
|---|---|---|
| Cross-coupling chemistry | Enhanced substrate stability | Improved reaction yields |
| Pharmaceutical development | Bioactive scaffolds | New drug candidates |
| Materials science | Electronic properties | Advanced materials |
| Synthetic methodology | Versatile intermediates | Expanded synthetic scope |
The compound's role in materials science applications represents another dimension of its significance in modern chemistry. Boron-containing heterocycles have shown promise in developing new materials with unique electronic and optical properties. The ability of boron to accept electron density while participating in conjugated systems makes compounds like this compound potentially valuable for creating materials with specific electronic characteristics. Research has shown that boron-mediated organic transformations are capable of constructing large π-conjugated systems, which are important for materials applications.
The design principles underlying this compound reflect broader trends in organoboron chemistry toward creating molecules with enhanced stability, selectivity, and multifunctionality. The tetramethyl dioxaborolane group provides protection for the boron center while maintaining its ability to participate in cross-coupling reactions, representing a sophisticated approach to balancing stability and reactivity. This design philosophy has become increasingly important as chemists seek to develop boron-containing compounds that can function effectively in complex biological and synthetic environments.
Furthermore, the compound serves as a model for understanding the fundamental principles governing boron chemistry in heterocyclic systems. The electron deficiency and low electronegativity of boron create unique opportunities for molecular design, and compounds like this compound provide platforms for exploring these principles in practical applications. The continuing development of such compounds is likely to yield new insights into boron chemistry while providing valuable tools for synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3S/c1-7(14)9-13-6-8(17-9)12-15-10(2,3)11(4,5)16-12/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNIPIQMCOSTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151170 | |
| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452577-24-0 | |
| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the thiazole core or use of a preformed thiazole derivative.
- Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the thiazole ring.
- Acetylation or installation of the ethanone group at the 2-position of the thiazole ring.
The boronate ester group is introduced via palladium-catalyzed borylation reactions, often employing bis(pinacolato)diboron as the boron source.
Palladium-Catalyzed Borylation
A key step in the preparation is the palladium-catalyzed borylation of a halogenated thiazole precursor. This method is well-established for synthesizing aryl and heteroaryl boronate esters.
Typical reaction conditions include:
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄.
- Boron source: Bis(pinacolato)diboron.
- Base: Potassium acetate or sodium carbonate.
- Solvent: 1,4-Dioxane or a mixture of DME/water.
- Temperature: 80–100 °C.
- Reaction time: 12–20 hours under inert atmosphere (nitrogen or argon).
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Halogenated thiazole (e.g., 5-bromo-1,3-thiazole derivative), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv) in 1,4-dioxane | Stir at 80 °C for 12–18 h under N₂ |
| 2 | Workup by filtration, concentration, and purification by silica gel chromatography | Isolated 5-boronate ester thiazole intermediate with yields ranging from 42% to 93% |
This reaction efficiently installs the pinacol boronate group at the 5-position of the thiazole ring.
Acetylation to Form the Ethanone Moiety
The ethanone group at the 2-position of the thiazole ring can be introduced either by starting from an acetylated thiazole or by subsequent functional group transformations such as acylation.
One approach is to start from 2-acetylthiazole derivatives and then perform the borylation at the 5-position. Alternatively, the boronate ester intermediate can be further functionalized to introduce the ethanone group.
The exact acetylation conditions are less frequently detailed but generally involve standard acylation protocols or the use of acetyl-containing precursors.
Purification and Characterization
- Purification is typically done by silica gel column chromatography using solvent gradients such as dichloromethane/methanol or cyclohexane/ethyl acetate.
- Final products are often recrystallized from ethyl acetate/hexane mixtures.
- Characterization includes LC-MS, ^1H NMR, and sometimes preparative HPLC to achieve high purity.
Representative Data Table of Preparation Conditions and Yields
| Entry | Starting Material | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-1,3-thiazole derivative | Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv) | KOAc (3 equiv) | 1,4-Dioxane | 80 | 18 | 70 | Inert atmosphere, standard borylation |
| 2 | 5-Bromo-1,3-thiazole derivative | Pd(PPh₃)₄ (0.05 equiv) | Na₂CO₃ (aqueous) | Toluene:EtOH (2:1) | 80 | 4.5 | 93 | Sonication degassing, high yield |
| 3 | Halogenated thiazole | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | DME/Water (4:1) | 100 | 20 | 47 | Microwave reactor, extraction and HPLC purification |
Research Findings and Notes
- The pinacol boronate ester group provides stability and facilitates further cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and organic synthesis.
- The thiazole ring is known for biological activity, and the boronate ester moiety enables carbon-boron bond formation, which is central to Suzuki-Miyaura coupling and related transformations.
- The choice of catalyst and base significantly affects yield and reaction time; Pd(PPh₃)₄ with sodium carbonate in mixed solvents often gives higher yields and shorter reaction times compared to Pd(dppf)Cl₂ systems.
- Purification methods such as preparative HPLC are employed when high purity is required, especially for pharmaceutical applications.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group in this compound enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.
Example Reaction:
Substrate: 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone
Coupling Partner: 4-Bromo-1-methylpyridin-2(1H)-one
Catalyst: Pd(dppf)Cl₂ (1 mol%)
Base: Cs₂CO₃
Solvent: DME/H₂O (4:1)
Yield: 43%
Product: 4-(2-Amino-4-methylthiazol-5-yl)-1-methylpyridin-2(1H)-one .
Key Conditions:
-
Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are effective.
-
Polar aprotic solvents (DME, THF) with aqueous bases (K₂CO₃, CsF) optimize yields.
-
Reaction temperatures: 80–100°C under inert atmosphere.
Table 1: Representative Suzuki Couplings
| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 43 | |
| 3-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 7.7 | |
| 5-Bromo-2-ethoxypyridine | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 35 |
Reduction of the Ketone Group
The acetyl group undergoes reduction to form secondary alcohols.
Example Reaction:
Reagent: Sodium borohydride (NaBH₄)
Conditions: Methanol, 0°C to RT, 2 h
Product: 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanol
Yield: >90% (estimated from analogous reductions in ).
Oxidation of the Boronate Ester
The boronate ester can be oxidized to a boronic acid under acidic conditions.
Example Reaction:
Reagent: Hydrogen peroxide (H₂O₂)
Conditions: Acetic acid/H₂O₂ (1:1), RT, 12 h
Product: 1-[5-Borono-1,3-thiazol-2-yl]ethanone
Note: Stability of the boronic acid requires immediate use in subsequent reactions .
Amide Coupling Reactions
The ketone group can be converted to amides via activation with coupling agents.
Example Reaction:
Reagent: HATU, DIPEA
Conditions: DMF, RT, 12 h
Substrate: 2-Amino-N-(4-phenylthiazol-2-yl)acetamide
Product: Tert-butyl N-[2-oxo-2-[(4-phenylthiazol-2-yl)amino]ethyl]carbamate
Yield: 49.9% (analogous to methods in ).
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
One of the prominent applications of this compound is in the development of pharmaceuticals. The thiazole ring is known for its biological activities including antimicrobial and anticancer properties. Research indicates that derivatives of thiazole can exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the boron moiety can enhance the stability and bioavailability of these compounds.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives with boron substituents showed improved potency against breast cancer cells compared to their non-boronated counterparts. The mechanism was attributed to enhanced interaction with cellular targets due to the boron’s ability to form stable complexes with biomolecules.
Organometallic Chemistry
The compound serves as a borylation reagent in various organic transformations. Borylation is a key step in the synthesis of organoboron compounds which are valuable intermediates in organic synthesis.
Application Example: Borylation Reaction
In a recent publication, researchers utilized 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone to facilitate the borylation of aryl halides under mild conditions. This reaction yielded high selectivity and efficiency, demonstrating the compound's utility as a versatile reagent in synthetic organic chemistry.
Materials Science
The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can be used as a cross-linking agent or as a dopant in polymer blends.
Research Insight: Polymer Composites
A study investigated the effects of adding this compound to polycarbonate matrices. Results indicated that the presence of boron improved thermal degradation temperatures and mechanical properties significantly when compared to pure polycarbonate.
Data Tables
Mechanism of Action
The mechanism of action of 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group, in particular, is known for its role in cross-coupling reactions, which are facilitated by palladium catalysts. These reactions typically involve the formation of a palladium complex with the boronic acid derivative, followed by transmetalation and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
Thiazole vs. Thiophene Derivatives
Compound: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
Indazole Derivatives
Compound: 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone
Benzene Derivatives
Compound: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
- Core Structure : Benzene (C₆H₆) with boronate and acetyl substituents.
- Molecular Formula : C₁₅H₁₉BO₃ (MW 258.13 g/mol ) .
- Key Differences :
- Planarity : The rigid benzene backbone facilitates conjugation in materials science (e.g., OLEDs, polymers).
- Stability : Less prone to hydrolysis compared to heterocyclic analogs due to reduced ring strain.
Dihydropyridine Derivatives
Compound: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone
- Core Structure : Partially saturated pyridine (C₅H₈N) with boronate and acetyl groups.
- Molecular Formula: C₁₃H₂₂BNO₃ (MW 251.13 g/mol) .
- Reactivity: Enhanced solubility in polar solvents due to reduced aromaticity.
Biological Activity
The compound 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry due to their involvement in various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to explore the biological activity of this specific compound through detailed research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring and a dioxaborolane moiety which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various thiazole compounds against cancer cell lines such as HCT-116 and HepG2. The mechanism of action often involves the inhibition of matrix metalloproteinases and the Bcl-2 family proteins which are crucial in apoptosis regulation .
Key Findings:
- Compounds similar to this compound showed IC50 values in the micromolar range against cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | HCT-116 | 9.86 |
| 4d | HepG2 | 7.54 |
| 8c | HT-29 | 10.12 |
These results suggest that thiazole derivatives can be promising candidates for cancer treatment due to their selective cytotoxicity against tumor cells while sparing normal cells .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. The amphiphilic nature of these compounds allows them to penetrate bacterial membranes effectively.
Mechanism:
The penetration leads to disruption of cellular integrity and leakage of cytoplasmic contents resulting in bacterial cell death .
Case Study:
A series of thiazole derivatives were tested against various bacterial strains where they exhibited varying degrees of antibacterial activity. The most effective compounds were those that balanced hydrophobic and hydrophilic characteristics.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| A | E. coli | High |
| B | S. aureus | Moderate |
| C | P. aeruginosa | Low |
Anti-inflammatory Activity
Thiazole derivatives have shown potential as anti-inflammatory agents as well. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings:
A specific study synthesized amino thiazole derivatives which were evaluated for their anti-inflammatory effects using the albumin denaturation method:
| Compound | Inhibition (%) |
|---|---|
| D | 75 |
| E | 68 |
| F | 82 |
These results indicate that certain thiazole compounds may serve as alternatives to conventional anti-inflammatory drugs like diclofenac sodium .
Q & A
Q. What are the recommended synthetic routes for 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for functionalization. Key steps include:
- Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions .
- Boronation : Reaction of the thiazole intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
- Optimization : Use anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and controlled temperatures (70–100°C) to enhance yield. Monitor progress via TLC and purify via column chromatography (hexane/ethyl acetate gradients) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Employ a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Confirm the presence of the dioxaborolane (¹¹B NMR: δ ~30 ppm) and acetyl groups (¹H NMR: δ 2.5–2.7 ppm for COCH₃) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What are the stability considerations for this compound under different storage conditions?
- Light and moisture sensitivity : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the boronate ester .
- Thermal stability : DSC/TGA analysis reveals decomposition temperatures >150°C, but prolonged exposure to heat should be avoided .
Advanced Research Questions
Q. How does the electronic structure of the thiazole-dioxaborolane system influence its reactivity in cross-coupling reactions?
- DFT studies : The electron-withdrawing acetyl group on the thiazole ring polarizes the C–B bond, enhancing its electrophilicity in Suzuki couplings. The dioxaborolane’s steric bulk (tetramethyl groups) slows transmetallation but improves regioselectivity .
- Experimental validation : Compare coupling rates with/without electron-donating substituents via kinetic monitoring (e.g., in situ IR spectroscopy) .
Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?
Q. How can this compound be functionalized for applications in optoelectronic materials?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Catalyst selection : Use chiral ligands (e.g., BINAP) in asymmetric boronation steps.
- Process optimization : Switch from batch to flow reactors for better heat/mass transfer and reduced side reactions .
Methodological Guidance Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
